1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is an organic compound characterized by its unique disulfide and tetraoxide structure. This compound features two 4-bromophenyl groups linked by a disulfide bond, alongside four oxygen atoms in a tetraoxide configuration. It is classified under organosulfur compounds, specifically as a disulfide derivative.
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is classified as:
The synthesis of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide can be approached through several methods involving the reaction of 4-bromothiophenol with appropriate oxidizing agents to introduce the tetraoxide functionality.
The molecular structure of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide includes:
BrC1=CC=C(C=C1)SSc2ccc(Br)cc2O[O].The compound is capable of undergoing various chemical reactions:
The mechanism of action for 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide primarily involves its interaction with biological targets through its electrophilic bromine atoms and reactive sulfur centers.
Physical property data should be verified through experimental methods such as spectroscopy (NMR, IR) and mass spectrometry for confirmation of structure.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: